7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
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Overview
Description
7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H12FN .
Molecular Structure Analysis
The molecular structure of this compound consists of a spiro[cyclopropane-1,4’-isoquinoline] core with a fluoro substituent at the 7’ position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.22 and its physical and chemical properties include a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. These compounds, due to their structural diversity and bioactivity, have been a focal point for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Applications in Fragrance Chemistry
Cyclopropanation processes have significant implications in fragrance chemistry, leading to the development of high-impact fragrance ingredients with superior olfactory impacts. These include Javanol®, Serenolide®, Toscanol®, and Pashminol®, demonstrating the role of cyclopropane modifications in enhancing the performance of fragrance compounds (Schröder, 2014).
Fluorine as a Hydrogen Bond Acceptor
The role of fluorine in hydrogen bonding is critical for designing molecules with specific interactions. Fluorine's ability to act as a hydrogen bond acceptor impacts the stability and reactivity of organic compounds, influencing their pharmacological and physicochemical properties. This characteristic is essential for understanding the interactions of fluorinated compounds within biological systems and their potential utility in drug design (Howard et al., 1996).
Oxyfunctionalization of Activated CH2 Groups Adjacent to Cyclopropane
The oxidation of cyclopropane-containing compounds into cyclopropylketones presents a direct pathway towards the synthesis of functionally rich cyclopropane derivatives. This process is significant for the development of novel organic compounds with potential applications in drug development and synthetic organic chemistry (Sedenkova et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGQFOUHYJKAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745171 |
Source
|
Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
CAS RN |
1203683-68-4 |
Source
|
Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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